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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)oxirane

CAS No.: 20697-04-5

Cat. No.: B1581207

Get Quote

Title: Technical Monograph: Characterization and Utilization of 2-(3-Chlorophenyl)oxirane
(CAS 20697-04-5)[1]

Executive Summary 2-(3-Chlorophenyl)oxirane (CAS 20697-04-5), frequently referred to as

m-chlorostyrene oxide, is a pivotal chiral building block and a benchmark substrate for the

kinetic evaluation of epoxide hydrolases (EHs).[1] Unlike its non-halogenated analogue styrene

oxide, the presence of the electron-withdrawing chlorine atom at the meta position alters the

electrophilicity of the oxirane ring, influencing both chemical reactivity and enzymatic binding

affinity. This guide provides a rigorous technical framework for the synthesis, analytical

characterization, and biological application of this compound, designed for researchers in

biocatalysis and medicinal chemistry.

Physicochemical Profile
The following data consolidates the core physical properties required for experimental

planning.
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Property Value / Description Note

Chemical Name 2-(3-Chlorophenyl)oxirane IUPAC

Molecular Formula C₈H₇ClO

Molecular Weight 154.59 g/mol

Appearance Colorless to pale yellow liquid
Oxidizes/darkens upon air

exposure

Boiling Point ~214 °C (at 760 mmHg)
Often distilled under reduced

pressure

Density 1.131 g/cm³ Denser than water

Solubility
Soluble in DCM, EtOH, DMSO;

sparingly in water

Hydrolyzes slowly in acidic

aqueous media

Chirality 1 Stereocenter (C1)
Exists as (R) and (S)

enantiomers

Synthesis & Production Strategies
While commercial sources exist, in-house synthesis is often required to ensure freshness or to

introduce isotopic labels. Two primary routes are validated for laboratory scale.[2]

Route A: The Corey-Chaykovsky Epoxidation
(Recommended)
This method is preferred over direct oxidation of chlorostyrene because it avoids the handling

of potentially unstable peroxides and yields fewer side products.

Precursor: 3-Chlorobenzaldehyde.[1]

Reagents: Trimethylsulfonium iodide (Me₃SI), Sodium Hydride (NaH), DMSO.

Mechanism: Formation of a sulfur ylide which attacks the carbonyl carbon, followed by ring

closure and elimination of dimethyl sulfide.
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Critical Control Point: The reaction must be kept strictly anhydrous. Water quenches the ylide

immediately.

Route B: Prilezhaev Oxidation[1]
Precursor: 3-Chlorostyrene.[1]

Reagent:m-Chloroperoxybenzoic acid (mCPBA) in Dichloromethane (DCM).[1]

Note: Requires careful workup to remove m-chlorobenzoic acid byproducts.[1]

Analytical Characterization
This section details the spectral fingerprints required to validate identity and purity.

A. Nuclear Magnetic Resonance (NMR)
The epoxide ring protons exhibit a characteristic "ABX" spin system, distinct from the aromatic

signals.

¹H NMR (400 MHz, CDCl₃):

δ 7.20 – 7.40 ppm (m, 4H): Aromatic protons. The meta-Cl substitution breaks the symmetry,

creating a complex multiplet rather than a clean doublet/triplet pattern.

δ 3.84 ppm (dd, J = 4.1, 2.6 Hz, 1H): The benzylic methine proton (Hₐ) on the epoxide ring.

δ 3.15 ppm (dd, J = 5.5, 4.1 Hz, 1H): One of the methylene protons (H_b, cis to phenyl).

δ 2.78 ppm (dd, J = 5.5, 2.6 Hz, 1H): The other methylene proton (H_c, trans to phenyl).

¹³C NMR (100 MHz, CDCl₃):

Epoxide Carbons: Distinctive signals at ~51.8 ppm (CH₂) and ~52.5 ppm (CH).[1]

Aromatic Carbons: Six signals in the 124–135 ppm range. The C-Cl carbon typically appears

around 134.5 ppm.[1]

B. Chiral HPLC Method Development
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Separation of the (R) and (S) enantiomers is critical for enzymatic assays.

Column: Daicel Chiralcel OD-H or Chiralpak IG-3 (Amylose tris(3-chloro-5-

methylphenylcarbamate)).[1]

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5 v/v).

Flow Rate: 0.5 – 1.0 mL/min.

Detection: UV @ 220 nm (End absorption) or 254 nm.

Elution Order: typically (S) elutes before (R) on OD-H columns, but must be confirmed with

pure standards.

Biological Application: Epoxide Hydrolase Probe
CAS 20697-04-5 is a "gold standard" substrate for characterizing the enantioselectivity of

Epoxide Hydrolases (EHs).[1] The enzyme catalyzes the hydrolytic ring opening to form the

vicinal diol.[3]

Experimental Workflow: Kinetic Resolution Assay
Substrate Prep: Dissolve 2-(3-chlorophenyl)oxirane in DMSO (stock 100 mM).

Incubation: Add substrate (final 1-5 mM) to phosphate buffer (pH 7.4) containing the enzyme

(e.g., Aspergillus niger EH).[3]

Quenching: Extract with Ethyl Acetate at varying time points.

Analysis: Analyze organic phase via Chiral HPLC to determine Conversion (

) and Enantiomeric Excess (

and

).

Visualizing the Pathway The following diagram illustrates the kinetic resolution process and the

analytical decision tree.
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Figure 1: Kinetic resolution workflow for Epoxide Hydrolase characterization using CAS 20697-

04-5.

Safety & Stability Protocol
Hazard Identification:

Alkylating Agent: Epoxides can react with DNA bases (guanine). Treat as a potential

mutagen.

Skin Sensitizer: Direct contact may cause contact dermatitis.

Handling Rules:

Quenching Spills: Do not wipe with water alone. Use a solution of 5% sodium thiosulfate or

glycine to nucleophilically open the ring and detoxify the compound before cleaning.

Storage: Store at 2–8°C under Argon. Epoxides can polymerize or hydrolyze if exposed to

moisture and Lewis acids.

Waste: Segregate as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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